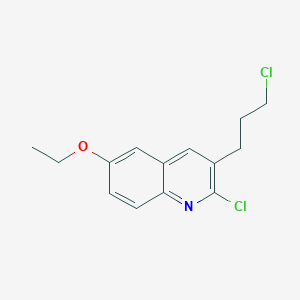
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline carboxylic acid.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-6-methoxyquinoline-3-carbonitrile
- 4-Bromo-3-chloro-6-methoxyquinoline
Uniqueness
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structure which includes a chloro group, an ethoxy group, and a propyl chain. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C14H15Cl2NO
- Molecular Weight : 284.18 g/mol
- CAS Number : 948294-63-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It potentially interacts with various receptors, modulating their activity and influencing physiological responses.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It is hypothesized that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation . This mechanism is critical in developing therapeutic agents for conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing derivatives of quinoline compounds, including this compound, evaluated their biological activities through various assays. Results indicated promising antimicrobial effects comparable to standard drugs .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown that compounds related to this compound exhibit reduced inflammatory responses when administered prior to inducing agents . These findings support the potential therapeutic applications of this compound in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloroquinoline | Lacks ethoxy and chloropropyl groups | Moderate antimicrobial activity |
| 6-Ethoxyquinoline | Lacks chloropropyl group | Limited anti-inflammatory activity |
| This compound | Contains both ethoxy and chloropropyl groups | Potentially high antimicrobial and anti-inflammatory activity |
Properties
CAS No. |
948294-63-1 |
|---|---|
Molecular Formula |
C14H15Cl2NO |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
2-chloro-3-(3-chloropropyl)-6-ethoxyquinoline |
InChI |
InChI=1S/C14H15Cl2NO/c1-2-18-12-5-6-13-11(9-12)8-10(4-3-7-15)14(16)17-13/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
HPJPNDYPWRSFAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















